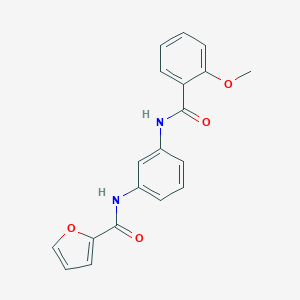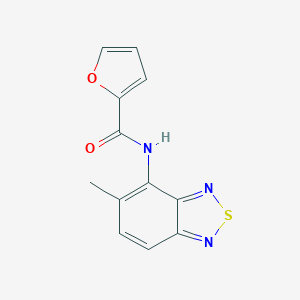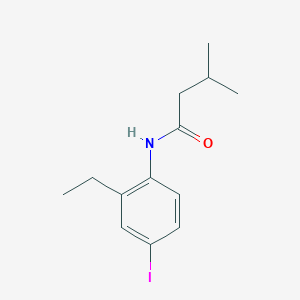
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as PD173074, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by Pfizer in the 1990s as a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase.
作用機序
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide exerts its biological effects by selectively inhibiting the activity of FGFR tyrosine kinase, which plays a crucial role in the regulation of cell growth, differentiation, and survival. By inhibiting FGFR signaling, 2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide can block the proliferation and survival of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to exhibit potent anti-tumor activity in preclinical models of various cancers, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which are crucial for the growth and metastasis of cancer cells.
実験室実験の利点と制限
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide is a highly selective and potent inhibitor of FGFR tyrosine kinase, which makes it an attractive tool for studying the role of FGFR signaling in various biological processes. However, its high potency and selectivity may also limit its use in certain experimental settings, as it may lead to off-target effects and toxicity.
将来の方向性
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in various cancers. Future research directions may include the development of more specific and potent FGFR inhibitors, as well as the exploration of combination therapies that target multiple signaling pathways involved in cancer progression. Additionally, further studies are needed to elucidate the role of FGFR signaling in other diseases, such as cardiovascular diseases and neurological disorders.
合成法
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,4-dichloro-5-nitrobenzenesulfonamide with pyridine-3-methanol, followed by reduction and subsequent reaction with methyl iodide. The final product is obtained through a series of purification steps.
科学的研究の応用
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by selectively targeting FGFR signaling pathways, which are frequently dysregulated in cancer cells.
特性
分子式 |
C13H12Cl2N2O2S |
|---|---|
分子量 |
331.2 g/mol |
IUPAC名 |
2,4-dichloro-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-9-5-13(12(15)6-11(9)14)20(18,19)17-8-10-3-2-4-16-7-10/h2-7,17H,8H2,1H3 |
InChIキー |
IKXVVFGLNPQGJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CN=CC=C2 |
正規SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)
![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)
![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)




![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)



